2-Mesityl-2-(methylamino)acetic acid
Beschreibung
2-Mesityl-2-(methylamino)acetic acid is a structurally unique compound characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the α-carbon of a methylaminoacetic acid backbone. While specific CAS or synthesis data for this compound are absent in the provided evidence, its structure suggests a molecular formula of C₁₃H₁₇NO₂ (mesityl: C₉H₁₁; methylaminoacetic acid: C₃H₆NO₂) and a molecular weight of ~219.29 g/mol. The mesityl group confers steric bulk and hydrophobicity, distinguishing it from simpler aminoacetic acid derivatives.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-(methylamino)-2-(2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-7-5-8(2)10(9(3)6-7)11(13-4)12(14)15/h5-6,11,13H,1-4H3,(H,14,15) |
InChI-Schlüssel |
SIRVMODYRYTBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)NC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-2-(methylamino)acetic acid typically involves the reaction of mesityl bromide with methylamine in the presence of a base, followed by the addition of glycine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for 2-Mesityl-2-(methylamino)acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Mesityl-2-(methylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mesityl ketones, while reduction can produce mesityl amines.
Wissenschaftliche Forschungsanwendungen
2-Mesityl-2-(methylamino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Mesityl-2-(methylamino)acetic acid involves its interaction with specific molecular targets and pathways. The mesityl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylamino group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Data Table: Comparative Analysis
*Properties inferred from structural analogs.
Research Findings and Implications
Steric Effects: The mesityl group’s bulkiness may limit accessibility in catalytic or binding sites compared to phenylacetyl or dimethylamino analogs .
Solubility Trends : Hydrophobic substituents (e.g., mesityl) reduce aqueous solubility, critical for formulation in drug development.
Synthetic Challenges : High-yield routes for phenylacetyl derivatives (94%) suggest that mesityl analogs might require tailored conditions to manage steric hindrance .
Notes
- Experimental validation is needed for solubility, reactivity, and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
